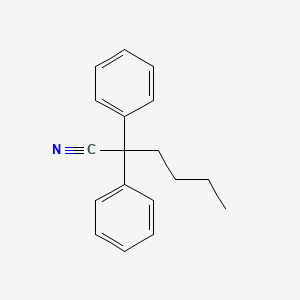
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a phenol derivative (such as 4-methoxyphenol) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, known for its photoisomerization properties.
4-Methoxyazobenzene: Similar to Biphenyl-4-yl-(4-methoxy-phenyl)-diazene but with a simpler structure.
Disperse Orange 3: A commercially used azo dye with similar photoresponsive properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
94258-14-7 |
|---|---|
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(4-phenylphenyl)diazene |
InChI |
InChI=1S/C19H16N2O/c1-22-19-13-11-18(12-14-19)21-20-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
Clave InChI |
FIFLVEIPAQZSPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11949090.png)

![2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid](/img/structure/B11949096.png)
![9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11949106.png)
![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)

![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)




